molecular formula C10H22O B14473770 2,2,5-Trimethylheptan-4-ol CAS No. 66256-42-6

2,2,5-Trimethylheptan-4-ol

Cat. No.: B14473770
CAS No.: 66256-42-6
M. Wt: 158.28 g/mol
InChI Key: JHHGGYCQTXZCTL-UHFFFAOYSA-N
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Description

2,2,5-Trimethylheptan-4-ol is an organic compound with the molecular formula C10H22O It is a branched-chain alcohol, characterized by the presence of three methyl groups attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethylheptan-4-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a suitable alkyl halide reacts with a Grignard reagent, followed by hydrolysis to yield the desired alcohol. For instance, the reaction of 2,2,5-trimethylheptan-4-one with a Grignard reagent such as methylmagnesium bromide, followed by acidic hydrolysis, can produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. Catalytic hydrogenation of the corresponding ketone or aldehyde is a common method used in industrial settings. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethylheptan-4-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield hydrocarbons, typically using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products Formed

    Oxidation: 2,2,5-Trimethylheptan-4-one or 2,2,5-Trimethylheptanal.

    Reduction: 2,2,5-Trimethylheptane.

    Substitution: 2,2,5-Trimethylheptyl chloride or bromide.

Scientific Research Applications

2,2,5-Trimethylheptan-4-ol has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential effects on biological systems and as a model compound in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethylheptan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

2,2,5-Trimethylheptan-4-ol can be compared with other branched-chain alcohols, such as:

  • 2,2,4-Trimethylpentan-3-ol
  • 2,3,4-Trimethylpentan-3-ol
  • 2,2,3-Trimethylbutan-1-ol

These compounds share similar structural features but differ in the position and number of methyl groups, which can influence their physical and chemical properties

Properties

CAS No.

66256-42-6

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,2,5-trimethylheptan-4-ol

InChI

InChI=1S/C10H22O/c1-6-8(2)9(11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3

InChI Key

JHHGGYCQTXZCTL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC(C)(C)C)O

Origin of Product

United States

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